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Compound of Interest

Compound Name: Dactylol

Cat. No.: B1237840 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of key methodologies for the total synthesis of Dactylol, a marine-

derived sesquiterpenoid. The following application notes and protocols detail three distinct and

notable synthetic strategies, offering insights into the construction of its unique

bicyclo[6.3.0]undecane framework.

Dactylol, first isolated from the sea hare Aplysia dactylomela, has attracted significant attention

from the synthetic community due to its intriguing molecular architecture. This document

outlines the strategic application of a [6π + 2π] photocycloaddition, a [3 + 5] annulation, and a

ring-closing metathesis (RCM) to achieve the total synthesis of this challenging target. Each

section includes a summary of quantitative data, detailed experimental protocols for key

transformations, and a visual representation of the synthetic logic.

Feldman's Synthesis via Intramolecular [6π + 2π]
Photocycloaddition
Ken S. Feldman and colleagues reported a total synthesis of (±)-Dactylol featuring a key

intramolecular [6π + 2π] photocycloaddition of a tropone derivative. This elegant approach

efficiently constructs the core bicyclic system in a single step. Subsequent transformations,

including a regioselective Baeyer-Villiger oxidation and a chemoselective reduction, complete

the synthesis.[1][2]
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Step No. Reaction
Starting
Material

Reagents
and
Conditions

Product Yield (%)

1

Intramolecula

r [6π + 2π]

Photocycload

dition

2,5-dimethyl-

7-(3-methyl-

4-

pentenyl)trop

one

hν (450-W

Hanovia

lamp), Pyrex

filter,

cyclohexane,

rt, 4 h

Photocycload

duct
75

2
Diol

Formation

Photocycload

duct

OsO₄ (cat.),

NMO,

acetone/H₂O,

rt, 12 h

Diol 92

3
Oxidative

Cleavage
Diol

Pb(OAc)₄,

CH₂Cl₂, rt, 30

min

Diketone 95

4

Baeyer-

Villiger

Oxidation

Diketone

m-CPBA,

NaHCO₃,

CH₂Cl₂, rt, 12

h

Lactone 88

5 Reduction Lactone

DIBAL-H,

toluene, -78

°C, 1 h

Lactol 90

6
Final

Reduction
Lactol

Na/NH₃, THF,

-78 °C
(±)-Dactylol 78

Key Experimental Protocol: Intramolecular [6π + 2π]
Photocycloaddition
A solution of 2,5-dimethyl-7-(3-methyl-4-pentenyl)tropone (1.00 g, 4.34 mmol) in freshly distilled

cyclohexane (200 mL) was deoxygenated by bubbling argon through the solution for 30

minutes. The solution was then irradiated in a Pyrex immersion well with a 450-W Hanovia

medium-pressure mercury lamp for 4 hours at room temperature. The solvent was removed
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under reduced pressure, and the residue was purified by flash chromatography on silica gel

(9:1 hexanes/ethyl acetate) to afford the photocycloadduct as a colorless oil (0.78 g, 75%).

Logical Workflow

2,5-dimethyl-7-(3-methyl-4-pentenyl)tropone Photocycloadduct[6π+2π] Photocycloaddition Diol
OsO₄, NMO

Diketone
Pb(OAc)₄

Lactonem-CPBA LactolDIBAL-H (±)-Dactylol
Na/NH₃

Click to download full resolution via product page

Feldman's synthetic route to (±)-Dactylol.

Molander's Synthesis Featuring a [3 + 5] Annulation
Approach
Gary A. Molander and Paul R. Eastwood developed a convergent total synthesis of (+)-

Dactylol centered around a novel Lewis acid-promoted [3 + 5] annulation reaction. This

strategy involves the coupling of a silyl enol ether with a protected 1,5-dialdehyde equivalent to

construct the eight-membered ring.
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Step No. Reaction
Starting
Material

Reagents
and
Conditions

Product Yield (%)

1

Silyl Enol

Ether

Formation

2-

Methylcyclop

entanone

LDA, THF,

-78 °C; then

TMSCl

Silyl Enol

Ether
95

2
[3+5]

Annulation

Silyl Enol

Ether and

Acrolein

Dimer Diethyl

Acetal

SnCl₄,

CH₂Cl₂, -78

°C to rt, 4 h

Bicyclic

Ketone
65

3
Methylenatio

n

Bicyclic

Ketone

Tebbe's

Reagent,

THF, 0 °C to

rt, 1 h

Exo-

methylene

Intermediate

85

4
Hydroboratio

n-Oxidation

Exo-

methylene

Intermediate

9-BBN, THF;

then H₂O₂,

NaOH

Primary

Alcohol
78

5
Deoxygenatio

n

Primary

Alcohol

MsCl, Et₃N;

then LiAlH₄

Penultimate

Intermediate
70

6 Deprotection
Penultimate

Intermediate
HF, MeCN (+)-Dactylol 92

Key Experimental Protocol: [3 + 5] Annulation
To a stirred solution of the acrolein dimer diethyl acetal (1.50 g, 8.71 mmol) in dichloromethane

(50 mL) at -78 °C was added tin(IV) chloride (1.0 M in CH₂Cl₂, 9.58 mL, 9.58 mmol). After

stirring for 15 minutes, a solution of the silyl enol ether of 2-methylcyclopentanone (2.16 g,

12.68 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was

allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by

the addition of saturated aqueous sodium bicarbonate solution (50 mL). The aqueous layer was

extracted with dichloromethane (3 x 50 mL), and the combined organic layers were dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was
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purified by flash chromatography on silica gel (19:1 hexanes/ethyl acetate) to afford the bicyclic

ketone as a colorless oil (1.25 g, 65%).

Experimental Workflow

2-Methylcyclopentanone Silyl Enol EtherLDA, TMSCl Bicyclic Ketone

[3+5] Annulation
(SnCl₄)

Exo-methylene IntermediateTebbe's Reagent Primary Alcohol

1. 9-BBN
2. H₂O₂, NaOH

Penultimate Intermediate

1. MsCl, Et₃N
2. LiAlH₄

(+)-DactylolHF

Click to download full resolution via product page

Molander's synthetic route to (+)-Dactylol.

Fürstner's Concise Synthesis via Ring-Closing
Metathesis (RCM)
Alois Fürstner and Klaus Langemann reported a highly efficient and concise total synthesis of

(±)-Dactylol in just six steps. The key transformation is a ring-closing metathesis (RCM)

reaction to form the eight-membered ring, showcasing the power of this methodology in the

synthesis of medium-sized rings.[3][4][5]
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Step No. Reaction
Starting
Material

Reagents
and
Conditions

Product Yield (%)

1

Conjugate

Addition/Aldol

Reaction

Cyclopenteno

ne

MeLi, CuI,

PBu₃, THF,

-78 °C; then

2,2-dimethyl-

4-pentenal

Aldol Adduct 78

2 Dehydration Aldol Adduct
MsCl, Et₃N,

CH₂Cl₂, 0 °C
Enone 92

3 1,2-Addition Enone

Methallylmag

nesium

chloride,

CeCl₃, THF,

-78 °C

Diene

Precursor

85 (as a

mixture of

diastereomer

s)

4 Silylation
Diene

Precursor

TBSCl,

Imidazole,

DMF, rt

Silyl Ether 98

5
Ring-Closing

Metathesis
Silyl Ether

Schrock's

Catalyst

(Mo),

Benzene, 50

°C

Bicyclic Silyl

Ether
89

6 Deprotection
Bicyclic Silyl

Ether
TBAF, THF, rt (±)-Dactylol 95

Key Experimental Protocol: Ring-Closing Metathesis
To a solution of the silylated diene (500 mg, 1.43 mmol) in dry, degassed benzene (140 mL)

was added Schrock's molybdenum catalyst (75 mg, 0.09 mmol). The reaction mixture was

heated to 50 °C and stirred for 6 hours under an argon atmosphere. The solvent was removed

under reduced pressure, and the residue was purified by flash chromatography on silica gel

(49:1 hexanes/ethyl acetate) to afford the bicyclic silyl ether as a colorless oil (410 mg, 89%).
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Experimental Workflow

Cyclopentenone Aldol Adduct

1. Me₂CuLi
2. Aldehyde Enone

MsCl, Et₃N
Diene Precursor

Methallyl-MgBr, CeCl₃
Silyl EtherTBSCl, Imidazole Bicyclic Silyl EtherRCM (Schrock's Cat.) (±)-DactylolTBAF
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Fürstner's synthetic route to (±)-Dactylol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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